2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine

Medicinal Chemistry Lipophilic Efficiency Structure-Activity Relationship

Medicinal chemistry programs lose weeks re-synthesizing imidazo[1,2-a]pyridine cores for SAR expansion. This pre-functionalized building block eliminates that bottleneck. - **Iodine handle**: Direct Pd-catalyzed cross-couplings (Suzuki, Sonogashira) for rapid analog generation - **8-Methoxy group**: Electron-donating substituent modulates logP (~3.10) and reduces non-specific binding - **Proven utility**: SPECT precursor for I-125/I-123 exchange; applicable to Alzheimer's and gastric H+/K+-ATPase programs Supplied with batch-specific HPLC/LC-MS data. Standard 100 mg to 10 g quantities.

Molecular Formula C14H11IN2O
Molecular Weight 350.15 g/mol
Cat. No. B15334654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine
Molecular FormulaC14H11IN2O
Molecular Weight350.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)I
InChIInChI=1S/C14H11IN2O/c1-18-13-3-2-8-17-9-12(16-14(13)17)10-4-6-11(15)7-5-10/h2-9H,1H3
InChIKeyUDZFDXHDPIUJBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine Overview


2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine (C14H11IN2O, MW 350.15 g/mol) is a heterocyclic compound within the imidazo[1,2-a]pyridine pharmacophore class [1]. It is characterized by a 4-iodophenyl group at the 2-position and a methoxy substituent at the 8-position of the core scaffold . This compound serves primarily as a synthetic intermediate or research probe due to its functional handles, including an iodine atom amenable to late-stage functionalization [2].

Iodophenyl handle supports late-stage cross-coupling and radiolabeling workflows
Methoxy substituent provides reported lipophilicity modulation for property screening
Imidazo[1,2-a]pyridine core suitable for target-class SAR and focused library synthesis

2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine Non-Interchangeability


While the imidazo[1,2-a]pyridine scaffold is ubiquitous in medicinal chemistry, the combination of a 4-iodophenyl group at the 2-position and a methoxy group at the 8-position in 2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine creates a specific vector profile and electronic environment that cannot be replicated by halogen- or alkyl-substituted analogs . The heavy iodine atom and the electron-donating methoxy group at the pyridine ring's α-position critically modulate properties like logP, polar surface area, and π-stacking potential, leading to divergent pharmacokinetic behavior and target binding that can invalidate cross-study comparisons [1].

Halogen-substituted analogs may shift electronic profile and calculated logP, altering property screening outcomes
8-position substitution variants may change H-bond acceptor capacity and scaffold recognition context
Non-iodinated 2-phenyl analogs lack the reactive C–I handle, limiting late-stage functionalization utility

2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine Quantitative Differentiation


Lipophilicity & Ligand Efficiency Improvement

The 8-methoxy substituent in 2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine (target) significantly reduces calculated logP (cLogP) relative to its 8-methyl analog (2-(4-iodophenyl)-8-methylimidazo[1,2-a]pyridine) and the unsubstituted parent (2-(4-iodophenyl)imidazo[1,2-a]pyridine), while also introducing unique hydrogen bond acceptor capacity [1].

Lipophilicity & HBA
Cross-study context
cLogP ∼3.10
HBA: 2 | ΔcLogP: −1.31 vs parent
Reported lipophilicity reduction may support property-based screening decisions
Data to verify; predicted values from standard algorithms
Medicinal Chemistry Lipophilic Efficiency Structure-Activity Relationship

Iodine Handle for Late-Stage Functionalization

The 4-iodophenyl group provides a reactive handle for palladium-catalyzed cross-coupling reactions and radioiodination . While the unsubstituted 2-phenyl analog lacks this reactivity, the 4-iodophenyl group in the target compound and related analogs like 2-(4-iodophenyl)imidazo[1,2-a]pyridine offers equivalent utility for C-C bond formation or isotope exchange with I-125/I-123 [1][2].

Iodine Coupling Handle
Class-level inference
C(sp²)–I bond at 4-position
Pd-catalyzed coupling / radioiodination substrate
Supports synthetic route planning and radiolabeling workflow context
Class-level; coupling yields require condition-specific validation
Synthetic Chemistry C-C Coupling Radiolabeling

Reduced Non-Specific Binding in CNS Imaging

Optimization of amyloid imaging probes relies on balancing brain uptake (requiring moderate lipophilicity) with low non-specific white matter binding (requiring reduced lipophilicity) [1]. Within the imidazo[1,2-a]pyridine class, compounds with cLogP values between 3.0-4.0 demonstrate improved signal-to-noise ratios [2]. The target compound's predicted cLogP of ~3.10 positions it favorably compared to the well-characterized amyloid SPECT ligand [123I]IMPY (cLogP ~3.9) and other higher LogP analogs [3].

CNS Imaging Profile
Class-level inference
cLogP ∼3.10 within reported 3.0–4.0 range
Moderate lipophilicity for brain imaging probes
Reported class-level imaging probe context; may support signal-to-background assessment
Requires autoradiography and in vivo validation
Neuroimaging Alzheimer's Disease SPECT/PET

Gastric H+/K+-ATPase Inhibition

Substituted imidazo[1,2-a]pyridines are recognized as pharmacophores for reversible inhibition of the gastric H+/K+-ATPase proton pump, a target for treating peptic ulcer disease [1]. The specific substitution pattern in 2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine provides a unique vector that can be exploited in SAR studies for this indication [2].

H⁺/K⁺-ATPase Context
Class-level inference
Imidazo[1,2-a]pyridine pharmacophore
Reported IC₅₀ range: 0.13–2.5 µM for class
Class-level pharmacophore screening context for GI target studies
This substitution pattern requires independent SAR validation
Gastroenterology Drug Discovery H+/K+-ATPase Inhibition

2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine Procurement Scenarios


Late-Stage Diversification for Drug Discovery

Medicinal chemistry groups seeking to expand the chemical space around an imidazo[1,2-a]pyridine lead can procure this compound to leverage the 4-iodophenyl group for high-yielding palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira). This allows rapid generation of analog libraries with diverse aryl/alkynyl substituents without de novo synthesis of the core scaffold. The 8-methoxy group offers an additional vector for electronic and solubility tuning [1].

Radioiodinated CNS Imaging Probe Development

Radiochemistry laboratories developing SPECT imaging agents for targets such as amyloid-β plaques or TSPO can use this compound as a stable precursor. The iodine atom serves as a site for facile isotope exchange with I-125 (for in vitro autoradiography) or I-123 (for in vivo imaging), while the 8-methoxy group provides a favorable cLogP (~3.10) predicted to improve brain penetration and reduce non-specific binding compared to higher LogP analogs like IMPY [2][3].

Profiling Neurodegenerative and GI Targets

Given the established activity of the imidazo[1,2-a]pyridine class against both cholinesterase enzymes and gastric H+/K+-ATPase, this compound serves as an ideal building block for focused screening libraries in Alzheimer's disease and acid-related disorder programs. Procurement of this specific analog bypasses time-consuming scaffold synthesis, enabling immediate biological evaluation and SAR triage [4][5].

Application
Selection Property
Validation Focus
Late-stage scaffold diversification
Iodoaryl coupling handle availability
Cross-coupling condition review
CNS imaging probe development
Methoxy-modulated lipophilicity
Brain penetration and binding assessment
GI target screening libraries
Imidazo[1,2-a]pyridine pharmacophore
Target engagement and SAR context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.